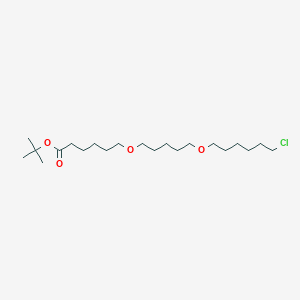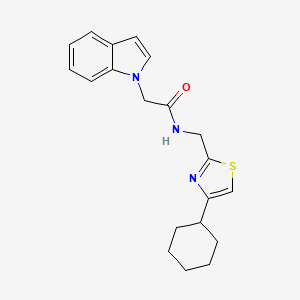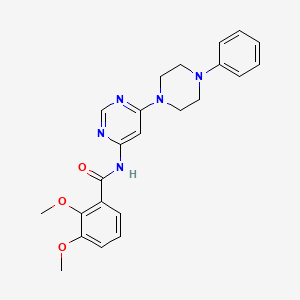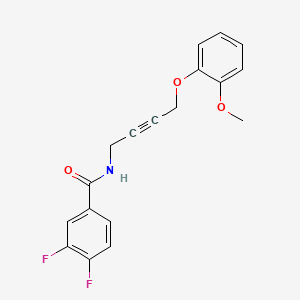![molecular formula C17H17FN4O4 B2541847 N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034326-42-4](/img/structure/B2541847.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17FN4O4 and its molecular weight is 360.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Applications
Novel heterocyclic compounds derived from visnagenone and khellinone, including those similar in structure to N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), with notable analgesic and anti-inflammatory activities, suggesting their potential application in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Biological Activity and Therapeutic Potential
Derivatives related to the core structure of this compound have been explored for various biological activities, including inhibition of HIV-1 integrase, suggesting their significance in antiviral research. These compounds have shown promising results in inhibiting the HIV-integrase-catalyzed strand transfer process, demonstrating their potential as antiviral agents with favorable pharmacokinetic properties for clinical applications (Pace et al., 2007).
Antimicrobial Evaluation
Studies on substituted 2-aminobenzothiazoles derivatives, structurally related to this compound, have demonstrated their antimicrobial efficacy against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Anuse et al., 2019).
Drug Development and Pharmacokinetics
Explorations into the pharmacokinetics of novel Anaplastic Lymphoma Kinase inhibitors, akin to this compound, highlight the importance of understanding metabolic pathways for optimizing drug efficacy and safety. These studies contribute to the foundational knowledge required for the development of cancer therapeutics, emphasizing the compound's role in advancing pharmacological research (Teffera et al., 2013).
Mechanism of Action
Future Directions
The future directions for the study of this compound would depend on its intended use. If it’s being developed as a drug, future studies could focus on optimizing its structure to improve its efficacy and safety, investigating its mechanism of action, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4/c18-11-7-19-16(20-8-11)26-13-2-1-5-22(9-13)17(23)21-12-3-4-14-15(6-12)25-10-24-14/h3-4,6-8,13H,1-2,5,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOPONWLLCOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2,5-Dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2541764.png)

![2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2541766.png)

![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2541769.png)
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2541772.png)
![4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541775.png)
![Tert-butyl 7-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2541778.png)

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541780.png)
![3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2541783.png)



